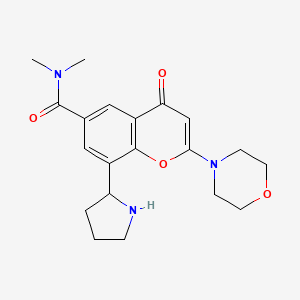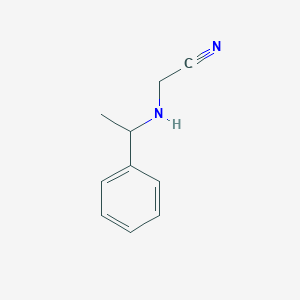![molecular formula C6H8N4O2 B8483497 methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate](/img/structure/B8483497.png)
methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine, followed by dehydrogenation in the presence of palladium over activated charcoal or copper chromite . Industrial production methods may involve similar steps but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using agents like manganese dioxide or oxygen under controlled conditions.
Reduction: Hydrogenation reactions can be performed using palladium or other catalysts to reduce the compound.
Substitution: Nitration reactions can be carried out using a mixture of sulfuric and nitric acids to introduce nitro groups.
Scientific Research Applications
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The exact mechanism of action of methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate is not fully understood. it is known to interact with various molecular targets and pathways, including receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis . This interaction inhibits necroptosis, a form of programmed cell death, thereby exhibiting anti-inflammatory and anti-necroptotic activities .
Comparison with Similar Compounds
Methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate can be compared with other similar compounds, such as:
Methyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate: This compound shares a similar pyrrolo structure but differs in its functional groups and biological activities.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds are potent necroptosis inhibitors and have similar biological activities.
The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C6H8N4O2 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 6,7-dihydro-5H-pyrrolo[2,1-e]tetrazole-5-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-12-6(11)4-2-3-5-7-8-9-10(4)5/h4H,2-3H2,1H3 |
InChI Key |
LZEAULAJJYWKPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=NN=NN12 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(2-Hydroxyethyl)-1-homopiperazinyl]benzoxazole](/img/structure/B8483421.png)




![5-methoxyspiro[indene-2,4'-piperidin]-1(3H)-one](/img/structure/B8483466.png)



![(4S)-4-[(Hexadecyloxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B8483478.png)

![1H-Pyrazole, 4-[4-[2-(1-azetidinyl)-1-(4-chlorophenyl)ethyl]phenyl]-](/img/structure/B8483482.png)


